molecular formula C17H24N4O4S B15134877 (4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide

Cat. No.: B15134877
M. Wt: 380.5 g/mol
InChI Key: INIHZNPGJLNXFJ-XWUBHJNHSA-N
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Description

The compound (4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidine ring, a thiazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide typically involves multiple steps, including the formation of the oxazolidine ring, the thiazole ring, and the pyrrolidine ring. The synthetic route may involve the following steps:

    Formation of the oxazolidine ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Formation of the thiazole ring: This step may involve the condensation of a thioamide with a haloketone under reflux conditions.

    Formation of the pyrrolidine ring: This can be synthesized through the cyclization of an amino acid derivative with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide: has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide: can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of This compound .

Properties

Molecular Formula

C17H24N4O4S

Molecular Weight

380.5 g/mol

IUPAC Name

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-4-(1,3-thiazol-4-yl)butan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide

InChI

InChI=1S/C17H24N4O4S/c1-10-4-3-7-21(10)16(23)13(6-5-12-8-26-9-18-12)19-15(22)14-11(2)25-17(24)20-14/h8-11,13-14H,3-7H2,1-2H3,(H,19,22)(H,20,24)/t10-,11+,13+,14+/m1/s1

InChI Key

INIHZNPGJLNXFJ-XWUBHJNHSA-N

Isomeric SMILES

C[C@@H]1CCCN1C(=O)[C@H](CCC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C

Canonical SMILES

CC1CCCN1C(=O)C(CCC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C

Origin of Product

United States

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